6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves aromatic nucleophilic substitution and ring closure reactions . For instance, the synthesis of a similar compound, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]-pyridazine, was achieved by ring closure of certain hydrazine derivatives in polyphosphoric acid .Scientific Research Applications
Synthesis and Anti-diabetic Potential
The synthesis of 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored for their potential as anti-diabetic drugs. A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities. The compounds exhibited strong DPP-4 inhibition, significant antioxidant, and insulinotropic activities, suggesting their viability as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Research into the antihistaminic properties and inhibition of eosinophil infiltration by derivatives of this compound has shown promising results. Gyoten et al. (2003) synthesized a series of triazolo and imidazo pyridazines, finding that certain derivatives displayed potent antihistaminic activity and effectively inhibited eosinophil chemotaxis. These compounds could offer new therapeutic approaches for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Androgen Receptor Downregulation for Prostate Cancer Treatment
The development of small-molecule androgen receptor downregulators based on this compound derivatives for the treatment of advanced prostate cancer has been a focus of recent studies. Bradbury et al. (2013) described modifications to the triazolopyridazine moiety that addressed hERG and physical property issues, leading to the identification of a clinical candidate, AZD3514, which entered Phase I trials for castrate-resistant prostate cancer (Bradbury, Acton, Broadbent, Brooks, Carr, Hatter, Hayter, Hill, Howe, Jones, Jude, Lamont, Loddick, McFarland, Parveen, Rabow, Sharma-Singh, Stratton, Thomason, Trueman, Walker, Wells, Wilson, & Wood, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases
Mode of Action
It’s suggested that similar compounds may bind to their targets, inhibiting their function . This interaction could lead to changes in cellular processes, potentially contributing to the compound’s effects.
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, potentially through the inhibition of certain kinases . These kinases are involved in numerous biochemical pathways, and their inhibition could have downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.
Properties
IUPAC Name |
3-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-17-23-24-21-11-12-22(25-28(17)21)26-13-15-27(16-14-26)31(29,30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHTVYXMCHQKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.